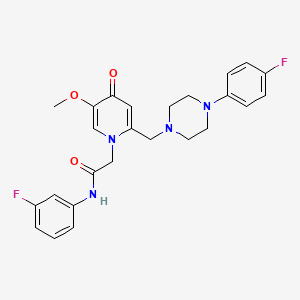

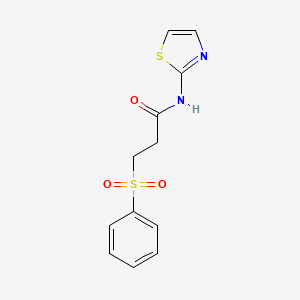

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

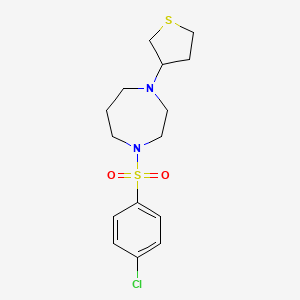

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly for solid tumors with high levels of rRNA synthesis.

科学的研究の応用

Synthesis and Biological Potency

Research focuses on the synthesis of heterocyclic compounds, such as azetidinones and oxetanes, due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives, closely related to the specified chemical structure, are significant for their presence in a variety of naturally occurring alkaloids and pharmaceuticals. For instance, the synthesis of substituted azetidinones derived from dimer of Apremilast highlights the importance of these compounds in medicinal chemistry, showcasing their potential in drug design and development (Jagannadham et al., 2019).

Fluorine-Containing Heterocycles

The incorporation of fluorine atoms into heterocyclic compounds, such as azetidines and oxetanes, has been explored for the development of new precursors with potential pharmaceutical applications. The Julia–Kocienski reaction allows for the preparation of fluoroalkylidene-oxetanes and -azetidines, which are valuable in the synthesis of fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions (Laporte et al., 2015).

Inhibitors of Cholesterol Absorption

Compounds structurally related to the specified molecule have been designed as potent, orally active inhibitors of cholesterol absorption. These inhibitors, such as SCH 58235, demonstrate remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models, indicating their potential in treating hypercholesterolemia (Rosenblum et al., 1998).

Antimicrobial and Antifungal Agents

Derivatives of azetidinones and sulfonyl compounds have shown significant antimicrobial and antifungal activities. The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified as inhibitors of HIV-1 replication highlight the therapeutic potential of these molecules in infectious disease treatment (Che et al., 2015).

Anticancer Activities

The development of thiazolidinone and azetidinone analogues based on fluorene moieties for their potential anticancer and antimicrobial activities against multidrug-resistant strains demonstrates the broad applicability of these heterocyclic compounds in addressing critical health issues. Some synthesized compounds have shown remarkable activity against specific cancer cell lines, indicating their potential as novel anticancer agents (Hussein et al., 2020).

特性

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHJYFPJGRUKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)